1-Ethylpyridinium bromide
Overview
Description
1-Ethylpyridinium bromide is a chemical compound with the formula C7H10BrN . It is a type of ionic liquid . Ionic liquids are salts where the ions are poorly coordinated, resulting in these solvents being liquid below 100°C, or even at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Ethylpyridinium bromide consists of 7 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The IUPAC Standard InChI is InChI=1S/C7H10BrN/c1-2-9(8)6-4-3-5-7-9/h3-7H,2H2,1H3 .Chemical Reactions Analysis
The reactions of 1-Ethylpyridinium bromide have been studied in the context of wood processing. For example, Japanese cedar and Japanese beech were reacted in a pyridinium-based ionic liquid, 1-ethylpyridinium bromide . The study found that Japanese beech was more easily liquefied than Japanese cedar. Hemicellulose is liquefied rapidly, lignin more slowly, while cellulose is partially liquefied .Physical And Chemical Properties Analysis
1-Ethylpyridinium bromide has a molecular weight of 188.065 . It is a type of ionic liquid, which means it is liquid at room temperature . More specific physical and chemical properties such as density, boiling point, etc., were not found in the search results.Scientific Research Applications
Gas Chromatography
- Stationary Phase Properties: 1-Ethylpyridinium bromide serves as a stationary phase in gas chromatography, useful for separating organic compounds with large dipole or hydrogen bonding functional groups (Pacholec & Poole, 1983).
Ionic Liquid Applications
- Absorption Refrigeration Technology: It's used in absorption refrigeration technology, particularly for its thermodynamic and physicochemical properties in aqueous solutions (Królikowska et al., 2019).
- Thermochemical Properties: The study of its thermochemical properties, including calorimetry and thermogravimetric analysis, helps in understanding phase transition behavior (Tong et al., 2010).
Wood Treatment and Chemistry
- Liquefaction of Wood: It is used in the liquefaction of wood, affecting the chemical structural differences between softwood and hardwood (Yokoo & Miyafuji, 2014).
- Cellulose Interaction: 1-Ethylpyridinium bromide interacts with cellulose, partially reacting with it in specific ionic liquids (Miyata & Miyafuji, 2014).
Battery Technology
- Zinc/Bromine Flow Battery Performance: It's investigated as a bromine sequestration agent in zinc bromine flow batteries, impacting voltaic efficiency and energy efficiency (Schneider et al., 2016).
Chemical Synthesis and Properties
- Synthesis of Derivatives: It's used in the synthesis of various chemical compounds, particularly in the formation of polybromide monoanions (Easton et al., 2016).
- Molecular Structure Analysis: Studies on its molecular structure and interaction with other compounds provide insights into chemical behaviors and properties (Szafran et al., 2013).
Electrochemistry
- Electrochemical Analysis: It's employed in electrochemical determinations, such as the quantification of quercetin using modified electrodes (Tchieno et al., 2015).
Safety And Hazards
1-Ethylpyridinium bromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
1-ethylpyridin-1-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFDKXBSQCTIKH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-96-2 (Parent) | |
Record name | 1-Ethylpyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0049238 | |
Record name | 1-Ethylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylpyridinium bromide | |
CAS RN |
1906-79-2 | |
Record name | Ethylpyridinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1906-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethylpyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001906792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, 1-ethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethylpyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYLPYRIDINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N427S02532 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.